3,4-Difluorophenol
Overview
Description
3,4-Difluorophenol, also known as 2,3-difluorohydroxybenzene, is an organic compound with the molecular formula C6H4F2O. It is characterized by the presence of two fluorine atoms attached to a phenol ring at the 3 and 4 positions. This compound appears as a white to yellowish crystalline solid and is slightly soluble in water but more soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorophenol can be synthesized through several methods. One common method involves the reaction of phenol with hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with fluorine atoms at the desired positions .
Another method involves the use of 3,4-difluorophenylboronic acid as a starting material. This compound undergoes a reaction with a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phenol and hydrogen fluoride. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The product is then purified through recrystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorinated quinones.
Reduction: Reduction reactions can convert it to difluorinated cyclohexanols.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products
Oxidation: Difluorinated quinones.
Reduction: Difluorinated cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3,4-Difluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenol
- 2,6-Difluorophenol
- 4-Fluorophenol
- 2-Fluorophenol
Uniqueness
3,4-Difluorophenol is unique due to the specific placement of fluorine atoms at the 3 and 4 positions on the phenol ring. This configuration can significantly influence its chemical and physical properties, such as acidity, reactivity, and phase behavior. Compared to its isomers, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,4-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWVUJOPCGHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181595 | |
Record name | Phenol, 3,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-33-9 | |
Record name | 3,4-Difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2713-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3,4-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 3,4-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known applications of 3,4-difluorophenol in agricultural chemistry?
A1: Research suggests that 4,5-difluoro-2-hydroxy butyrophenone, a derivative of this compound, displays promising antifungal and herbicidal activity. Studies have demonstrated its effectiveness against various plant pathogenic fungi, including Valsa mali, Botrytis cinerea, and Citrusanthrax bacteria []. Furthermore, the compound exhibited significant inhibitory effects on the growth of Lactuca sativa, Amaranthus retroflexus, and Colletotrichum gloeosporioides [].
Q2: How can this compound be regioselectively functionalized?
A2: this compound can be regioexhaustively functionalized through organometallic intermediates. The phenolic hydrogen can be replaced by a methoxymethyl or triisopropylsilyl group, directing subsequent reactions []. Metalation can be controlled by utilizing the different reactivity of fluorine-adjacent and oxygen-adjacent sites, enabling the synthesis of various difluorinated hydroxybenzoic acids [].
Q3: What insights into the structure of this compound have been gained from dielectric studies?
A3: Dielectric studies of this compound in benzene solution have provided valuable information about its molecular structure and interactions. By measuring the dielectric relaxation time (τ) and electric dipole moment, researchers can gain insights into the molecule's size, shape, and the inter- and intra-molecular forces it experiences [].
Q4: How does the metabolism of this compound compare to other difluorophenols in rats?
A4: Studies using 1H and 19F-NMR spectroscopy revealed that, similar to other difluorophenols, this compound is primarily excreted in rat urine as glucuronide or sulphate conjugates []. Interestingly, ortho-substituted phenols, unlike meta- or para-substituted phenols like this compound, showed a preference for glucuronidation over sulfation [].
Q5: How have computational chemistry methods been used to study this compound?
A5: Density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of this compound []. These calculations have provided insights into the molecule's geometry, molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and UV-Vis absorption properties [].
Q6: Are there any studies investigating the potential of this compound derivatives as therapeutic agents?
A6: Yes, a recent study explored the antipsychotic potential of a tetrahalogenated Schiff base derived from this compound []. This compound demonstrated antagonistic effects against serotonin 5-HT2A and dopamine D2 receptors in silico, suggesting potential therapeutic applications for psychiatric disorders [].
Q7: What spectroscopic techniques have been used to characterize this compound?
A7: this compound has been characterized using various spectroscopic techniques, including 1H NMR and 19F NMR spectroscopy [, ]. These techniques provide detailed information about the molecule's structure, including the arrangement of atoms and the presence of specific functional groups. Additionally, mass spectrometry (MS) has been used to confirm the molecular weight and identify characteristic fragmentation patterns [].
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